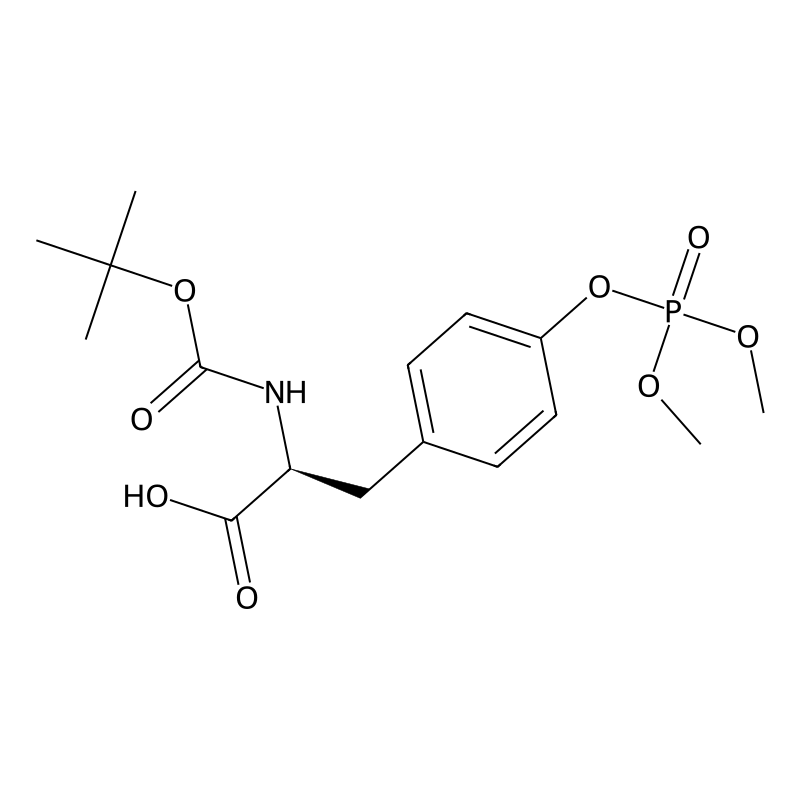

Boc-Tyr(PO3Me2)-OH

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

- Boc: This refers to the tert-butyloxycarbonyl (Boc) protecting group, which safeguards the N-terminus (amino group) of the tyrosine residue during peptide chain assembly.

- Tyr: This represents the L-tyrosine amino acid, a crucial building block for proteins.

- PO3Me2: This signifies the dimethyl methylphosphonate modification at the C-terminus (carboxyl group) of the tyrosine residue. This modification can influence the bioactivity and other properties of the resulting peptide.

By utilizing Boc-Tyr(PO3Me2)-OH, researchers can introduce specific functionalities into peptides, enabling them to:

- Study the role of specific modifications in peptide function.

- Develop novel therapeutic agents with improved properties.

- Explore the impact of modifications on peptide-protein interactions.

Additional Research Applications

While its primary use lies in peptide synthesis, Boc-Tyr(PO3Me2)-OH might also find application in other areas of scientific research, although these applications are less established:

- Enzyme Inhibition: The dimethyl methylphosphonate group might potentially contribute to the development of enzyme inhibitors by mimicking the natural phosphate group recognized by certain enzymes.

- Drug Delivery: The C-terminal modification could potentially play a role in designing drug delivery systems with improved properties, such as targeted delivery or controlled release.

Boc-Tyrosine (dimethylphosphate) hydroxyl, commonly referred to as Boc-Tyr(PO3Me2)-OH, is a derivative of the amino acid tyrosine. Its chemical structure is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the amino group and a dimethylphosphate group on the hydroxyl position of the tyrosine side chain. This compound has the molecular formula C16H24NO8P and a molecular weight of 393.43 g/mol. It is utilized primarily in peptide synthesis and proteomics research due to its ability to mimic phosphorylated tyrosine residues, which play critical roles in cellular signaling pathways.

Boc-Tyr(PO3Me2)-OH itself does not have a known biological mechanism of action. Its primary function is as a building block to introduce a phosphorylated tyrosine residue into peptides. The incorporated phosphate group can play various roles depending on the specific peptide sequence. Phosphorylation is a common post-translational modification that regulates protein function in numerous cellular processes, including signaling, enzyme activity, and protein-protein interactions [].

Additionally, deprotection reactions are essential for the synthesis of peptides containing this compound. The Boc group can be removed using trifluoroacetic acid, allowing for further coupling reactions with other amino acids or peptide sequences .

Boc-Tyr(PO3Me2)-OH is significant in biological studies due to its role in simulating phosphorylated tyrosine residues, which are crucial in signal transduction pathways. Phosphorylation of tyrosine residues is a common post-translational modification that influences protein function and cellular signaling processes . Research indicates that compounds mimicking phosphorylated tyrosine can affect various biological activities, including enzyme activity modulation and receptor interactions.

The synthesis of Boc-Tyr(PO3Me2)-OH typically involves several key steps:

- Boc Protection: L-tyrosine is reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as potassium carbonate to form Boc-Tyrosine.

- Phosphorylation: The Boc-protected tyrosine is then treated with a suitable phosphorylating agent, such as phosphorus oxychloride or dimethylphosphate, to introduce the phosphate group.

- Purification: The product is purified through extraction and chromatography methods to isolate Boc-Tyr(PO3Me2)-OH from by-products .

Boc-Tyr(PO3Me2)-OH has several applications:

- Peptide Synthesis: It serves as an important building block for synthesizing phosphotyrosine-containing peptides, which are vital for studying protein interactions and functions.

- Proteomics Research: The compound is used in research aimed at understanding phosphorylation's role in cellular mechanisms and signaling pathways.

- Drug Development: Its ability to mimic phosphorylated residues makes it useful in developing inhibitors targeting kinases or other proteins involved in phosphorylation processes .

Studies involving Boc-Tyr(PO3Me2)-OH often focus on its interactions with proteins and enzymes that recognize phosphorylated tyrosines. These interactions are critical for understanding how phosphorylation affects protein conformation and function. For instance, research has shown that peptides containing phosphotyrosine can bind more effectively to SH2 domains of signaling proteins, influencing downstream signaling cascades .

Several compounds share structural similarities with Boc-Tyr(PO3Me2)-OH, particularly those that involve modifications to tyrosine or incorporate phosphate groups. Here are some notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| N-tert-butoxycarbonyl-L-tyrosine | Basic structure similar to Boc-Tyr(PO3Me2)-OH but without phosphate | Used primarily for standard peptide synthesis |

| Boc-L-tryptophan | Contains a tryptophan residue instead of tyrosine | Important for studying tryptophan-related interactions |

| Phospho-L-tyrosine | Directly contains a phosphate group on the phenolic hydroxyl | Naturally occurring; crucial for biological signaling |

| Boc-Threonine | Similar protection strategy but with threonine | Useful for synthesizing threonine-containing peptides |

Boc-Tyr(PO3Me2)-OH stands out due to its specific modification at the hydroxyl position with a dimethylphosphate group, allowing it to mimic phosphorylated tyrosines effectively while maintaining the protective Boc group for peptide synthesis applications.

The synthesis of tert-butoxycarbonyl-tyrosine(dimethyl phosphate)-hydroxide represents a significant advancement in phosphotyrosine chemistry that emerged from the broader development of protein phosphorylation research. The discovery of tyrosine phosphorylation as a novel protein modification occurred in 1979 when researchers studying polyomavirus middle T antigen and v-Src associated kinase activities identified phosphotyrosine as a new type of protein modification [28] [29]. This groundbreaking discovery established the foundation for subsequent synthetic methodologies targeting phosphotyrosine derivatives.

Following the initial discovery, the 1980s witnessed rapid progress in understanding tyrosine phosphorylation mechanisms and the development of synthetic approaches to phosphotyrosine-containing compounds [27]. Early synthetic efforts focused on incorporating phosphotyrosine into peptides for biological studies, leading to the development of protection strategies that would eventually culminate in the tert-butoxycarbonyl-tyrosine(dimethyl phosphate)-hydroxide methodology [1] [3].

The historical progression of synthesis routes for tert-butoxycarbonyl-tyrosine(dimethyl phosphate)-hydroxide can be traced through several key developments. Initial approaches utilized benzyl-based protection groups for phosphate moieties, but these methods presented challenges in solid-phase peptide synthesis due to harsh deprotection conditions [3] [18]. The introduction of methyl protection for phosphate groups represented a significant improvement, offering compatibility with milder reaction conditions while maintaining synthetic efficiency [1] [18].

The evolution of synthesis methodologies also reflected broader advances in protection group chemistry and solid-phase synthesis techniques. The development of tert-butoxycarbonyl protection for amino groups provided orthogonal protection strategies that enabled selective modification of tyrosine residues without affecting other functional groups [30] [32]. This advancement was particularly crucial for the successful synthesis of tert-butoxycarbonyl-tyrosine(dimethyl phosphate)-hydroxide derivatives.

Starting Materials and Precursors

Primary Starting Materials

The synthesis of tert-butoxycarbonyl-tyrosine(dimethyl phosphate)-hydroxide relies on several key starting materials that must meet specific purity and quality requirements. The primary starting material is L-tyrosine, which serves as the amino acid backbone for subsequent modifications [20] [21]. Commercial L-tyrosine typically exhibits purity levels exceeding 98% and must be free from heavy metal contamination to ensure successful phosphorylation reactions.

Dimethyl phosphite represents another critical starting material, functioning as the phosphorylating agent in various synthetic approaches [39]. This reagent must be handled under anhydrous conditions to prevent hydrolysis and maintain reactivity [16]. Commercial dimethyl phosphite preparations typically contain stabilizers and require purification before use in sensitive synthetic transformations.

Protection Group Precursors

The tert-butoxycarbonyl protecting group is introduced using di-tert-butyl dicarbonate, commonly employed in amino acid protection protocols [6] [21]. This reagent provides reliable protection of the amino group while remaining stable under the conditions required for phosphorylation reactions. The reaction typically proceeds under basic conditions using potassium carbonate or sodium bicarbonate as the base [6].

Methyl protection of phosphate groups requires specific methylating agents that can selectively target phosphate hydroxyl groups without affecting other functionalities. Dimethyl sulfate and methyl iodide represent commonly used methylating agents, though their application requires careful optimization to achieve complete methylation while avoiding over-methylation or side reactions [18] [39].

Quality Specifications for Starting Materials

| Starting Material | Purity Requirement | Water Content | Storage Conditions |

|---|---|---|---|

| L-Tyrosine | ≥98% | <0.5% | Room temperature, dry |

| Dimethyl Phosphite | ≥95% | <0.1% | Refrigerated, inert atmosphere |

| Di-tert-butyl Dicarbonate | ≥97% | <0.2% | Refrigerated, dry |

| Methylating Agents | ≥99% | <0.05% | Refrigerated, sealed containers |

Phosphorylation Strategies for Tyrosine Derivatives

Phosphoramidite-Based Approaches

The phosphoramidite methodology represents one of the most widely employed strategies for introducing phosphate groups into tyrosine derivatives [39]. This approach utilizes dimethyl phosphoramidite reagents activated by tetrazole or similar activating agents to achieve selective phosphorylation of the tyrosine phenolic hydroxyl group [18]. The reaction typically proceeds under anhydrous conditions in aprotic solvents such as dichloromethane or acetonitrile.

The mechanism involves initial activation of the phosphoramidite by the tetrazole activator, followed by nucleophilic attack of the tyrosine phenolic hydroxyl group on the activated phosphorus center [39]. This process generates a phosphite triester intermediate that subsequently undergoes oxidation to yield the desired phosphate triester product. The oxidation step commonly employs iodine or tert-butyl hydroperoxide as oxidizing agents [18].

Direct Phosphorylation Methods

Direct phosphorylation approaches utilize phosphorus chloride derivatives or phosphoric acid anhydrides to introduce phosphate functionality [8] [39]. These methods offer advantages in terms of reaction efficiency and product yield but require careful control of reaction conditions to prevent side reactions. Phosphorus oxychloride in the presence of triethylamine has been successfully employed for direct phosphorylation of protected tyrosine derivatives [8].

The Todd reaction represents another direct phosphorylation strategy that utilizes dialkyl phosphites in combination with carbon tetrachloride or tetrabromomethane under basic conditions [39]. This approach generates dialkyl halogenophosphate intermediates in situ, which subsequently react with the tyrosine phenolic hydroxyl group to form the desired phosphate ester.

Group Assisted Purification Strategies

Recent developments in phosphorylation methodology have introduced group assisted purification strategies that facilitate product isolation and purification [39]. These approaches involve the use of specialized auxiliaries that modify the solubility properties of phosphorylated products, enabling purification through simple precipitation and filtration procedures rather than chromatographic separation.

The group assisted purification methodology employs 2-chloro-1,3-diphenyl- [1] [3] [2]diazaphospholidine 2-oxide as both phosphorylating agent and purification auxiliary [39]. This reagent introduces both the phosphate functionality and a solubility-modifying group that can be selectively removed under mild conditions. The approach has demonstrated particular utility in large-scale synthesis applications where traditional chromatographic purification becomes impractical.

Protection Group Chemistry

Amino Group Protection Strategies

The tert-butoxycarbonyl group serves as the primary protection strategy for the amino functionality in tyrosine derivatives [32]. This protecting group offers several advantages including stability under basic conditions, compatibility with phosphorylation reactions, and selective removal under acidic conditions [30]. The introduction of tert-butoxycarbonyl protection typically employs di-tert-butyl dicarbonate in the presence of a base such as sodium bicarbonate or triethylamine [6].

The mechanism of tert-butoxycarbonyl protection involves nucleophilic attack of the amino group on the carbonyl carbon of di-tert-butyl dicarbonate, followed by elimination of tert-butanol and carbon dioxide [32]. This reaction proceeds efficiently under mild conditions and provides high yields of the protected amino acid. The stability of the tert-butoxycarbonyl group under various reaction conditions makes it particularly suitable for multi-step synthetic sequences.

Phosphate Protection Methodologies

Methyl protection of phosphate groups represents a critical aspect of tert-butoxycarbonyl-tyrosine(dimethyl phosphate)-hydroxide synthesis [18] [39]. The dimethyl phosphate protection offers advantages in terms of stability and compatibility with standard peptide synthesis conditions. However, the selective removal of methyl groups from phosphate esters requires specific deprotection protocols that avoid affecting other protecting groups.

The stability of methyl phosphate protection has been extensively studied in the context of solid-phase peptide synthesis [1] [18]. Research has demonstrated that methyl groups can undergo partial removal during standard deprotection cycles, particularly when exposed to piperidine-containing deprotection solutions [18]. This observation has led to the development of modified deprotection protocols that minimize methyl group loss while maintaining efficient removal of other protecting groups.

Orthogonal Protection Schemes

The development of orthogonal protection schemes represents a crucial advancement in phosphotyrosine synthesis methodology [32]. Orthogonal protection strategies enable selective removal of different protecting groups under distinct reaction conditions, allowing for sequential deprotection without affecting other functionalities. The combination of tert-butoxycarbonyl amino protection and dimethyl phosphate protection provides a semi-orthogonal system suitable for most synthetic applications.

True orthogonal protection schemes require completely independent deprotection conditions for each protecting group [32]. While tert-butoxycarbonyl and methyl groups are both acid-labile, they exhibit different sensitivities to acidic conditions, enabling selective deprotection under carefully controlled conditions. Advanced protection strategies have explored alternative protecting group combinations to achieve full orthogonality.

Purification and Characterization Techniques

Chromatographic Purification Methods

High-performance liquid chromatography represents the primary purification technique for tert-butoxycarbonyl-tyrosine(dimethyl phosphate)-hydroxide derivatives [11] [23]. Reversed-phase chromatography using C18 stationary phases provides excellent separation of phosphorylated and non-phosphorylated products. The elution conditions typically employ gradient systems using water-acetonitrile or water-methanol mobile phases with trifluoroacetic acid as a modifier [11].

Ion exchange chromatography offers an alternative purification approach that exploits the charged nature of phosphate groups [23]. Anion exchange resins can effectively separate phosphorylated products from neutral impurities and unreacted starting materials. The elution conditions typically involve salt gradients or pH changes to achieve selective desorption of phosphorylated compounds.

Mass Spectrometric Characterization

Mass spectrometry provides definitive characterization of tert-butoxycarbonyl-tyrosine(dimethyl phosphate)-hydroxide derivatives through accurate mass determination and fragmentation analysis [31] [33]. Electrospray ionization mass spectrometry is particularly well-suited for phosphorylated compounds, enabling detection of both positive and negative ions depending on the ionization conditions [31].

Tandem mass spectrometry techniques offer detailed structural information through fragmentation analysis [33] [34]. The phosphate ester bond represents a particularly labile site under collision-induced dissociation conditions, leading to characteristic neutral losses of phosphoric acid or metaphosphate groups [31]. These fragmentation patterns provide valuable confirmation of phosphorylation sites and protection group integrity.

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of phosphorylated tyrosine derivatives through both proton and phosphorus-31 nuclei [35] [37]. Phosphorus-31 nuclear magnetic resonance spectroscopy is particularly valuable for confirming phosphorylation and assessing the chemical environment of the phosphate group [35] [37].

The chemical shift of phosphorus-31 signals provides information about the phosphorylation state and local environment [35]. Dimethyl phosphate groups typically exhibit characteristic chemical shifts in the range of -1 to +5 parts per million relative to phosphoric acid standards [35]. The coupling patterns between phosphorus and adjacent protons provide additional structural information and confirmation of methyl protection.

Analytical Method Validation

| Analytical Method | Detection Limit | Precision (% RSD) | Linear Range |

|---|---|---|---|

| High-Performance Liquid Chromatography | 0.1 μg/mL | <2% | 1-1000 μg/mL |

| Mass Spectrometry | 10 ng/mL | <5% | 0.01-100 μg/mL |

| Phosphorus-31 Nuclear Magnetic Resonance | 1 μg/mL | <3% | 1-10 mg/mL |

| Proton Nuclear Magnetic Resonance | 10 μg/mL | <2% | 10-100 mg/mL |